molecular formula C19H16ClN3O4S2 B11016998 1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11016998
M. Wt: 449.9 g/mol
InChI Key: HSNPJZQNAMQIRV-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzothiazole moiety, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-chlorophenylhydrazine from 2-chloroaniline through diazotization, reduction, and hydrolysis reactions . The benzothiazole moiety can be synthesized through the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16ClN3O4S2

Molecular Weight

449.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O4S2/c1-29(26,27)12-6-7-14-16(9-12)28-19(21-14)22-18(25)11-8-17(24)23(10-11)15-5-3-2-4-13(15)20/h2-7,9,11H,8,10H2,1H3,(H,21,22,25)

InChI Key

HSNPJZQNAMQIRV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4Cl

Origin of Product

United States

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